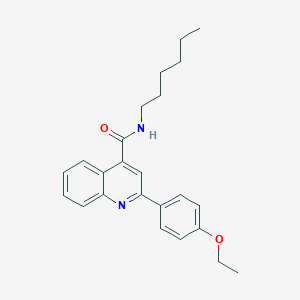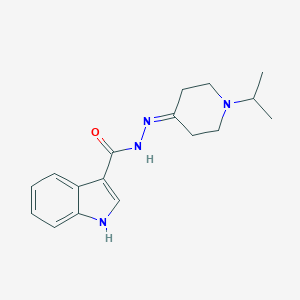
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is an organic compound that belongs to the class of hydrazinecarbothioamides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 4-butoxy-3-methoxybenzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized on a larger scale using batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is isolated using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazinecarbothioamides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is studied for its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, which are of interest for their catalytic and electronic properties.
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They can act as enzyme inhibitors or interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, such compounds can be used as intermediates in the synthesis of more complex molecules. They may also find applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-butoxy-3-methoxybenzaldehyde thiosemicarbazone involves its interaction with biological targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact molecular pathways involved depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(4-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-butoxybenzylidene)hydrazinecarbothioamide
Uniqueness
4-butoxy-3-methoxybenzaldehyde thiosemicarbazone is unique due to the presence of both butoxy and methoxy substituents on the benzylidene ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H19N3O2S |
|---|---|
Peso molecular |
281.38g/mol |
Nombre IUPAC |
[(E)-(4-butoxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H19N3O2S/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-15-16-13(14)19/h5-6,8-9H,3-4,7H2,1-2H3,(H3,14,16,19)/b15-9+ |
Clave InChI |
CFEAJKOJNQPWMW-OQLLNIDSSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC |
SMILES isomérico |
CCCCOC1=C(C=C(C=C1)/C=N/NC(=S)N)OC |
SMILES canónico |
CCCCOC1=C(C=C(C=C1)C=NNC(=S)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(2-Naphthyloxy)methyl]benzoyl}azepane](/img/structure/B443322.png)

![4-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide](/img/structure/B443325.png)


![N-cycloheptyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B443328.png)

![4-chloro-N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B443330.png)

![[2-(3,4-Dimethylphenyl)quinolin-4-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B443333.png)

![2-ethoxy-N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B443340.png)

![ETHYL 4,5-DIMETHYL-2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-3-THIOPHENECARBOXYLATE](/img/structure/B443344.png)
